![molecular formula C22H23N3O2S B2515835 2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627047-76-1](/img/structure/B2515835.png)

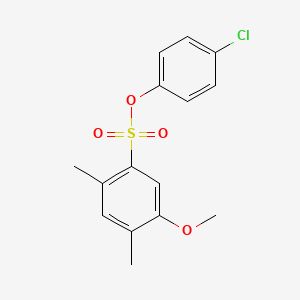

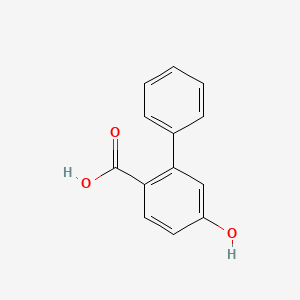

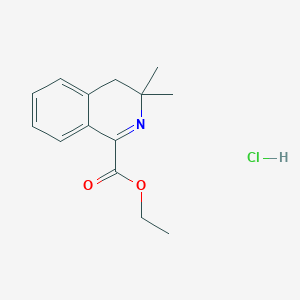

2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.

BenchChem offers high-quality 2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The synthesis and evaluation of this compound’s antitumor properties have garnered significant interest. Researchers have explored its effects on cancer cell lines. Notably, compounds 4b and 10f exhibit broad-spectrum antitumor activity against various sub-panel tumor cell lines, including non-small cell lung, colon, CNS, melanoma, renal, and breast cancer cells . Further investigations into its mechanism of action and potential clinical applications are ongoing.

Antimicrobial Properties

Beyond its antitumor effects, derivatives of this compound have demonstrated antimicrobial activity. Previous studies have highlighted the utility of related quinoline and pyrimidoquinoline derivatives as effective agents against microbial pathogens . Investigating the specific antimicrobial spectrum and mechanisms of action could reveal valuable insights.

Antimalarial Potential

While not directly studied for this compound, related quinoline derivatives have shown antimalarial activity . Considering the structural similarities, it’s worth exploring whether 2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exhibits similar effects against malaria parasites.

Analgesic Properties

Some quinoline derivatives have displayed analgesic properties . Investigating whether this compound shares similar effects could be relevant for pain management research.

Anti-Inflammatory Activity

Given the importance of anti-inflammatory agents, exploring whether this compound possesses anti-inflammatory properties is worthwhile. Related quinoline derivatives have shown promise in this regard .

Catalytic Applications

In a broader context, the synthesis of pyrimidoquinolines involves catalytic systems. Researchers have explored the use of trityl chloride (TrCl) as a neutral catalyst for multicomponent reactions, including the formation of pyrimidoquinolines . While not specific to our compound, this highlights the broader applications of related structures.

Mechanism of Action

Target of Action

It’s known that similar pyrimido[4,5-b]quinolines have shown significant antitumor activity . Therefore, it’s plausible that this compound may also target cancer cells, specifically those involved in breast carcinoma .

Mode of Action

It’s known that similar compounds have demonstrated antitumor activity . This suggests that the compound may interact with its targets, possibly cancer cells, and induce changes that inhibit their growth or proliferation .

Biochemical Pathways

Given its potential antitumor activity , it’s likely that it affects pathways related to cell growth and proliferation. The compound may interfere with the normal functioning of these pathways, leading to the inhibition of cancer cell growth .

Result of Action

Given its potential antitumor activity , it’s likely that the compound induces changes at the molecular and cellular levels that inhibit the growth or proliferation of cancer cells .

properties

IUPAC Name |

8,8-dimethyl-5-phenyl-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-4-10-28-21-24-19-18(20(27)25-21)16(13-8-6-5-7-9-13)17-14(23-19)11-22(2,3)12-15(17)26/h4-9,16H,1,10-12H2,2-3H3,(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFSWDFJVGEBTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC=C)C4=CC=CC=C4)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2515758.png)

![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)

![4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2515766.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)

![(2S)-2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid](/img/structure/B2515772.png)

![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)